4-Demethoxydaunorubicinol
CAS No.: 86189-66-4
Cat. No.: VC21348159
Molecular Formula: C26H29NO9
Molecular Weight: 499.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 86189-66-4 |
---|---|
Molecular Formula | C26H29NO9 |
Molecular Weight | 499.5 g/mol |
IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione |
Standard InChI | InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1 |
Standard InChI Key | KMIBSUUWQWSRQV-LIWFTHACSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O |
Appearance | Dark Red Solid |
Melting Point | >154°C |
Property | 4-Demethoxydaunorubicinol |
---|---|
Chemical Class | Anthracycline metabolite |
Parent Compound | 4-Demethoxydaunorubicin (Idarubicin) |
Structural Modification | 13-dihydroderivative |
Appearance | Likely red crystalline powder |
Water Solubility | Greater than parent compound |
Stability | Comparable to other anthracycline metabolites |
Pharmacokinetics and Metabolism
The metabolism of 4-demethoxydaunorubicin (Idarubicin) to 4-Demethoxydaunorubicinol represents a crucial aspect of the compound's clinical pharmacology. Understanding this metabolic pathway provides insights into the drug's behavior in vivo and its therapeutic implications.
Metabolic Conversion
After intravenous or oral administration of Idarubicin in humans, it is rapidly metabolized to its 13-dihydroderivative, 4-Demethoxydaunorubicinol. This biotransformation is significant because plasma levels of this metabolite consistently exceed those of the unchanged parent drug . This metabolic pattern contrasts with some other anthracyclines, where the parent compound may remain predominant in circulation.
Plasma Concentration Profiles
Parameter | 4-Demethoxydaunorubicinol | Idarubicin (Parent) |
---|---|---|
Relative Plasma Concentration | Higher | Lower |
Formation Rate | Rapid | N/A |
Route of Administration Effect | Present after both IV and oral routes | Administered form |
Persistence in Circulation | Extended | Shorter |
Pharmacological Activity
The pharmacological profile of 4-Demethoxydaunorubicinol distinguishes it from many other drug metabolites, which often exhibit reduced activity compared to their parent compounds.
Comparative Activity
Compound | Relative Potency | Active Metabolite | Oral Activity |
---|---|---|---|
4-Demethoxydaunorubicinol | High | N/A (is a metabolite) | N/A |
Idarubicin | High | Yes (4-Demethoxydaunorubicinol) | Yes |
Daunorubicin | Lower than Idarubicin | Less active | No |
Doxorubicin | Lower than Idarubicin | Less active | No |
Clinical Applications and Significance
The clinical significance of 4-Demethoxydaunorubicinol derives from its role in the therapeutic effects observed following Idarubicin administration. Understanding this metabolite's contribution is essential for optimizing treatment protocols and explaining clinical outcomes.
Role in Leukemia Treatment
Phase II clinical trials have indicated that Idarubicin is a potent antileukemic agent active in relapsed or refractory acute non-lymphocytic leukemia (ANLL) and acute lymphocytic leukemia (ALL) in both adult and pediatric populations . Given the established activity of 4-Demethoxydaunorubicinol, it is reasonable to infer that this metabolite contributes significantly to these clinical outcomes. The efficacy has been demonstrated when Idarubicin is used either as a single agent or in combination with cytarabine (Ara-C).
Solid Tumor Activity
Beyond hematological malignancies, the Idarubicin-4-Demethoxydaunorubicinol system has shown activity in solid tumors, particularly breast cancer. At oral doses of 35-45 mg/m² every 3-4 weeks or 15 mg/m² daily for 3 days every 3-4 weeks, antitumor activity has been observed . The role of the metabolite in this setting is likely significant, especially considering its sustained plasma levels following oral administration.
Research Developments and Future Directions
Research into 4-Demethoxydaunorubicinol continues to evolve, with several important avenues for future investigation.
Ongoing Clinical Evaluations
Phase III studies in previously untreated acute leukemias have been initiated to further evaluate the efficacy of Idarubicin . These studies will indirectly provide additional insights into the clinical significance of 4-Demethoxydaunorubicinol. Prospective randomized studies comparing Idarubicin to daunorubicin or doxorubicin in both leukemias and solid tumors will help establish whether the theoretical advantages translate to superior clinical outcomes.
Structure-Activity Relationship Studies
The relationship between the structural characteristics of 4-Demethoxydaunorubicinol and its biological activity presents an opportunity for medicinal chemistry exploration. Understanding how the 13-hydroxy modification and the absence of the C-4 methoxyl group influence binding to molecular targets could inform the development of next-generation anthracyclines with improved efficacy and safety profiles.
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